Aflatoxin B2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Detection and Quantification of AFB2

Accurate detection and quantification of AFB2 in food and agricultural commodities are crucial for ensuring food safety and preventing human and animal exposure. Researchers investigate various techniques for AFB2 detection, including:

- High-performance liquid chromatography (HPLC): This is a common and reliable method for separating and measuring AFB2 levels in various matrices .

- Enzyme-linked immunosorbent assay (ELISA): This immunoassay offers a rapid and cost-effective approach for AFB2 detection, making it suitable for large-scale screening .

- Mass spectrometry (MS): This advanced technique provides high sensitivity and specificity for AFB2 identification, even in complex mixtures .

These research efforts aim to develop more efficient, accurate, and accessible methods for AFB2 detection to safeguard food quality and consumer health.

Understanding the Toxicity of AFB2

Extensive research focuses on understanding the mechanisms by which AFB2 exerts its toxic effects. Studies investigate:

- Genotoxicity: AFB2 can damage DNA, potentially leading to mutations and increasing the risk of cancer .

- Immunotoxicity: AFB2 exposure can suppress the immune system, making individuals more susceptible to infections .

- Hepatotoxicity: AFB2 is particularly harmful to the liver, causing damage and potentially leading to liver cancer .

Understanding these mechanisms is crucial for developing strategies to mitigate the harmful effects of AFB2 exposure.

Strategies to Mitigate Aflatoxin Contamination

Researchers are actively exploring various strategies to control and minimize AFB2 contamination in food and agricultural products, including:

- Developing resistant crop varieties: Breeding plants with natural resistance to aflatoxin-producing fungi can significantly reduce contamination risks .

- Good agricultural practices (GAP): Implementing proper storage, drying, and transportation practices can minimize fungal growth and aflatoxin production during pre- and post-harvest stages .

- Biological control: Utilizing atoxigenic strains of Aspergillus, which do not produce aflatoxins, can competitively exclude toxigenic strains and reduce overall contamination .

Aflatoxin B2 is a naturally occurring mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It belongs to a class of compounds known as aflatoxins, which are characterized by their potent toxicity and carcinogenicity. The chemical formula for aflatoxin B2 is C17H14O6, and it features a complex structure that includes a coumarin moiety and multiple functional groups, contributing to its biological activity and reactivity .

Key Reactions:- [2+3] Cycloaddition: A critical step in its total synthesis involves a cycloaddition reaction between quinones and 2,3-dihydrofuran .

- Oxidation: Aflatoxin B2 can be oxidized to form more reactive intermediates, which may further interact with biological macromolecules like DNA and proteins .

Aflatoxin B2 is recognized for its toxicological effects, including mutagenicity and carcinogenicity. It inhibits protein synthesis and affects cellular functions by disrupting nucleic acid metabolism. Studies have shown that aflatoxin B2 can lead to growth retardation in various organisms and induce neuroendocrine changes . Compared to aflatoxin B1, aflatoxin B2 is considered less potent but still poses significant health risks.

The total synthesis of aflatoxin B2 has been explored through various methodologies since its first synthesis reported in 1968. Notable approaches include:

- Total Synthesis via Cycloaddition: This method employs a [2+3] cycloaddition reaction as an initial step, followed by several transformations including esterification, oxidation, and coupling reactions to construct the final compound .

- Enantioselective Synthesis: Recent advancements have focused on achieving enantioselectivity in the synthesis of aflatoxin B2, utilizing specific catalysts to enhance the yield and selectivity of the desired enantiomer .

- Alternative Synthetic Routes: Various synthetic strategies have been developed over the years, including those that start from simpler precursors like phenolic compounds or utilize unique reaction conditions such as Friedel-Crafts reactions .

Research on aflatoxin B2 interactions primarily focuses on its binding affinity to DNA and proteins. Studies indicate that aflatoxin B2 can form adducts with DNA, leading to mutations that may initiate cancer development. The interaction with cellular macromolecules is crucial for understanding its biological effects and mechanisms of toxicity .

Aflatoxin B2 shares structural similarities with other aflatoxins but exhibits unique properties that differentiate it from them. Below is a comparison with related compounds:

| Compound | Structure Characteristics | Potency (Carcinogenicity) | Unique Features |

|---|---|---|---|

| Aflatoxin B1 | Similar structure | More potent than B2 | Higher mutagenic activity |

| Aflatoxin G1 | Different functional groups | Less potent than B1 | Distinct ring structure |

| Aflatoxin G2 | Similar to G1 | Less potent than G1 | Variations in functional groups |

| Sterigmatocystin | Different backbone | Less studied | Found in different fungal species |

Aflatoxin B2 is unique due to its specific structural features that influence its biological activity and toxicity profile compared to other aflatoxins. Its lower potency relative to aflatoxin B1 suggests a distinct mechanism of action while still posing significant health risks.

The discovery of AFB2 is intertwined with the 1960 outbreak of "Turkey X disease," which killed approximately 100,000 turkeys in England. Investigations traced the cause to Brazilian groundnut meal contaminated with Aspergillus flavus. Initial chemical characterization in 1963 identified aflatoxins B1, B2, G1, and G2 as difurocoumarin derivatives. AFB2 was distinguished from AFB1 by its lack of a double bond in the difuran ring system, confirmed via hydrogenation experiments and mass spectrometry.

Classification Within the Mycotoxin Family

Aflatoxins belong to the mycotoxin class—toxic secondary metabolites produced by fungi. AFB2 is classified under Group 1 carcinogens by the International Agency for Research on Cancer (IARC) and is part of the "B-series" aflatoxins, which fluoresce blue under ultraviolet light. Its structural relationship to other aflatoxins is summarized below:

| Aflatoxin Type | Structure | Fluorescence | Primary Producers |

|---|---|---|---|

| B1 | Cyclopentenone + difuran | Blue | A. flavus, A. parasiticus |

| B2 | Dihydro-B1 (saturated difuran) | Blue | A. flavus, A. parasiticus |

| G1 | Lactone + difuran | Green | A. parasiticus |

| G2 | Dihydro-G1 | Green | A. parasiticus |

Table 1: Classification of major aflatoxins.

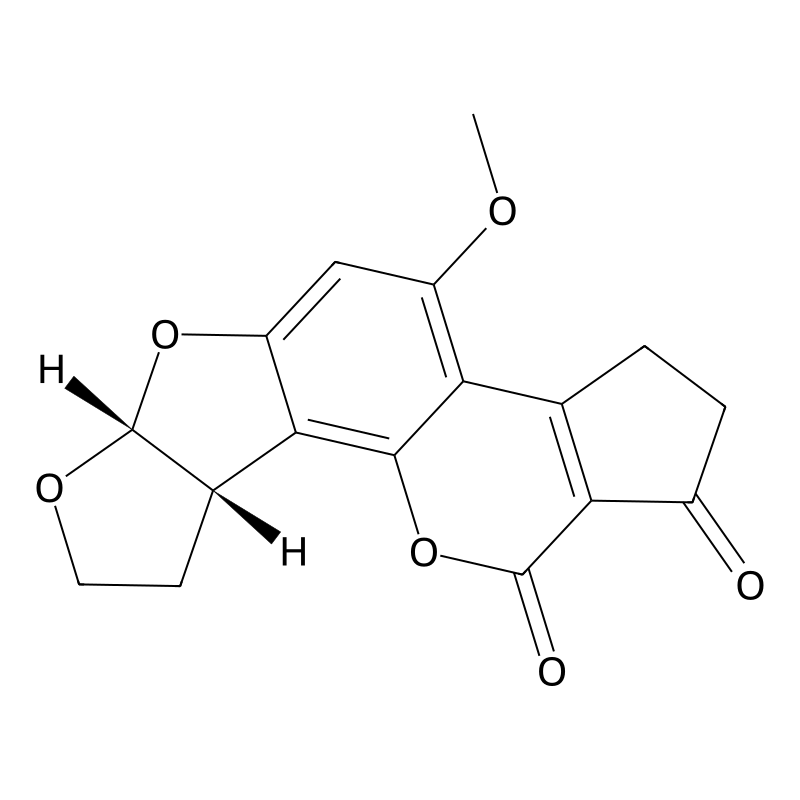

Molecular Structure and Formula

Aflatoxin B2 is characterized by the molecular formula C₁₇H₁₄O₆ with a molecular weight of 314.29 grams per mole [1] [2] [3]. The compound belongs to the difurocoumarocyclopentenone class of organic compounds, featuring a complex polycyclic aromatic structure [1] [4]. The systematic International Union of Pure and Applied Chemistry name for aflatoxin B2 is (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione [1] [3].

The structural framework of aflatoxin B2 consists of a hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionality at positions 1, 4, and 11 [1]. This mycotoxin is also known by alternative names including dihydroaflatoxin B1, reflecting its close structural relationship to aflatoxin B1 [2] [6]. The Chemical Abstracts Service registry number for aflatoxin B2 is 7220-81-7 [2] [5].

The molecular structure comprises a coumarin nucleus fused with a difuran moiety and a cyclopentanone ring system [33]. Unlike aflatoxin B1, aflatoxin B2 contains a saturated cyclopentanone ring rather than the unsaturated cyclopentenone ring found in its analog [16] [33]. This structural difference represents a critical distinction that affects the compound's chemical and biological properties.

Stereochemistry and Conformation

Aflatoxin B2 exhibits defined stereochemistry with two stereocenters in its molecular structure [4]. The compound exists as the (6aR-cis)-isomer, indicating specific spatial arrangements of atoms around the stereogenic centers [1] [3]. Computational studies using density functional theory at the B3LYP/6-311G(d,p) level have revealed that the optimized structure of aflatoxin B2 is non-planar, with the orientation of the pentagon ring contributing to its three-dimensional conformation [27].

X-ray crystallography data has provided detailed insights into the structural arrangements of aflatoxin B2 [27]. The initial crystallographic structure serves as the foundation for understanding the most stable conformational states of the molecule. The non-planar geometry significantly influences the compound's reactivity and interaction patterns with other molecules.

The stereochemical configuration of aflatoxin B2 differs from that of other aflatoxins in the series, particularly in the cyclopentanone ring region [27]. Atom-in-molecule analysis has identified the presence of a partial covalent intramolecular bond between C6 and O5 atoms, which contributes to the overall structural stability [27]. This intramolecular interaction affects the electronic distribution within the molecule and influences its chemical behavior.

Physical Properties

Melting and Boiling Points

Aflatoxin B2 demonstrates specific thermal characteristics that define its physical state under various temperature conditions. The melting point of aflatoxin B2 ranges from 286 to 289 degrees Celsius [6] [10]. This relatively high melting point reflects the stable crystalline structure of the compound and the strength of intermolecular forces within the solid state.

The boiling point of aflatoxin B2 is estimated at 373.98 degrees Celsius, though this value represents a rough estimate based on computational predictions [6] [10]. The flash point has been determined to be 11 degrees Celsius, indicating the minimum temperature at which the compound can form an ignitable mixture with air [6] [10].

| Property | Value | Source |

|---|---|---|

| Melting Point | 286-289°C | ChemicalBook [6] |

| Boiling Point | 373.98°C (estimate) | ChemicalBook [6] |

| Flash Point | 11°C | ChemicalBook [6] |

| Density | 1.2564 g/cm³ (estimate) | ChemicalBook [6] |

Spectroscopic Characteristics

Aflatoxin B2 exhibits distinctive spectroscopic properties that enable its identification and quantification through various analytical methods. Ultraviolet absorption spectroscopy reveals characteristic absorption maxima at wavelengths of 202, 220, 265, and 363 nanometers [12] [14]. These absorption bands correspond to electronic transitions within the conjugated aromatic system of the molecule.

Fluorescence spectroscopy provides particularly valuable identification characteristics for aflatoxin B2 [11] [12]. The compound shows fluorescence excitation peaks at wavelengths of 222, 265, and 363 nanometers, with emission occurring at 425 nanometers for B-group aflatoxins [11] [14]. Under ultraviolet light conditions, aflatoxin B2 exhibits blue fluorescence, distinguishing it from G-group aflatoxins that display green fluorescence [8] [11].

Nuclear magnetic resonance spectroscopy has provided detailed structural information about aflatoxin B2 [14] [19]. Key proton nuclear magnetic resonance signals include H-4 at 4.41 parts per million, H-5 at 3.46 parts per million, and H-9 at 6.43 parts per million [14]. Carbon-13 nuclear magnetic resonance data shows characteristic signals for C-1 at 154.8 parts per million and C-17 at 56.4 parts per million [14].

Mass spectrometry analysis reveals the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 315.17 and the sodium adduct [M+Na]⁺ at 337 [12] [22]. The fragmentation pattern shows continuous loss of carbon monoxide as the main pathway, with additional losses of methyl and methanol groups from the methoxy substituent [36].

| Spectroscopic Method | Key Values | Notes |

|---|---|---|

| UV Absorption | 202, 220, 265, 363 nm | λmax values [12] |

| Fluorescence Excitation | 222, 265, 363 nm | Excitation wavelengths [11] |

| Fluorescence Emission | 425 nm | B-group emission [11] |

| ¹H NMR | H-4: 4.41, H-9: 6.43 ppm | Key proton signals [14] |

| MS [M+H]⁺ | 315.17 m/z | Molecular ion [12] |

Solubility Profile

The solubility characteristics of aflatoxin B2 vary significantly depending on the solvent system employed [6] [12]. In aqueous solutions, aflatoxin B2 demonstrates limited solubility with a water solubility of approximately 15 milligrams per liter at unspecified temperature conditions [6] [10]. This low aqueous solubility reflects the hydrophobic nature of the molecule due to its extensive aromatic ring system.

Organic solvents provide much better dissolution capabilities for aflatoxin B2 [12]. Dimethyl sulfoxide achieves solubility of approximately 12 milligrams per milliliter, while dimethyl formamide demonstrates even better performance with solubility reaching 20 milligrams per milliliter [6] [12]. For analytical applications requiring aqueous conditions, a mixture of dimethyl formamide and phosphate-buffered saline at pH 7.2 in a 1:1 ratio provides solubility of approximately 0.5 milligrams per milliliter [12].

The compound shows reasonable solubility in chloroform, as evidenced by its use for optical rotation measurements [6]. Acetonitrile also serves as an effective solvent for aflatoxin B2, particularly in chromatographic applications [12] [21]. Methanol provides limited solubility compared to other organic solvents [12].

| Solvent | Solubility | Applications |

|---|---|---|

| Water | 15 mg/L | Limited aqueous use [6] |

| DMSO | 12 mg/mL | Organic dissolution [12] |

| DMF | 20 mg/mL | Best organic solubility [12] |

| DMF:PBS (1:1) | 0.5 mg/mL | Aqueous buffer systems [12] |

| Acetonitrile | Soluble | Analytical methods [12] |

Chemical Stability and Reactivity

Aflatoxin B2 demonstrates variable stability characteristics depending on environmental conditions and storage parameters [17] [28] [30]. Under normal ambient conditions, the compound remains chemically stable when stored appropriately at temperatures between 2 and 8 degrees Celsius with protection from light exposure [6] [17]. The recommended storage conditions help prevent degradation reactions that can compromise the integrity of the molecule.

Temperature effects significantly influence the stability of aflatoxin B2 over extended periods [30]. Storage studies conducted over 11 months revealed that samples maintained at room temperature (25 degrees Celsius) experienced greater degradation compared to those stored under refrigerated conditions at 4 degrees Celsius or frozen at -80 degrees Celsius [30]. The compound shows improved stability at lower temperatures, with minimal differences observed between refrigerated and frozen storage conditions [30].

Ultraviolet radiation exposure causes photodegradation of aflatoxin B2 through photochemical reaction mechanisms [28] [29] [31]. Studies using ultraviolet-A light at 365 nanometers demonstrated dose-dependent reduction in aflatoxin B2 concentrations, with decreases ranging from 13.1% to 30.3% at various exposure doses between 1.22 and 4.88 joules per square centimeter [31]. Pulsed light irradiation studies have shown that aflatoxin B2 degradation follows second-order reaction kinetics, with the degradation rate proportional to both irradiation intensity and initial aflatoxin concentration [28].

Thermal stability analysis indicates that aflatoxin B2 maintains structural integrity under moderate heating conditions but begins thermal decomposition at temperatures exceeding 160 degrees Celsius [30] [31]. The compound demonstrates greater resistance to photodegradation compared to aflatoxin B1, suggesting structural differences that confer enhanced stability under light exposure conditions [28] [31].

| Condition | Stability Effect | Time Frame |

|---|---|---|

| Room Temperature (25°C) | Gradual degradation | 11 months study [30] |

| Refrigerated (4°C) | Enhanced stability | 11 months study [30] |

| UV Light (365 nm) | 13-30% reduction | Various doses [31] |

| Heat (>160°C) | Thermal decomposition | Temperature threshold [30] |

Structural Comparison with Other Aflatoxins

Aflatoxin B2 belongs to the B-group of aflatoxins, which are characterized by the presence of a cyclopentanone ring system rather than the six-membered lactone ring found in G-group aflatoxins [15] [16] [33]. The fundamental structural distinction between aflatoxin B2 and aflatoxin B1 lies in the saturation state of the cyclopentanone ring, where aflatoxin B2 contains a saturated ring while aflatoxin B1 features an unsaturated cyclopentenone ring with a double bond [16] [33] [36].

The molecular formulas clearly illustrate these relationships, with aflatoxin B1 having the formula C₁₇H₁₂O₆ (molecular weight 312.3 grams per mole) compared to aflatoxin B2's formula C₁₇H₁₄O₆ (molecular weight 314.3 grams per mole) [15] [33]. The additional two hydrogen atoms in aflatoxin B2 result from the reduction of the double bond in the cyclopentenone ring, converting it to a saturated cyclopentanone structure [16] [36].

G-group aflatoxins, including aflatoxin G1 (C₁₇H₁₂O₇, 328.3 grams per mole) and aflatoxin G2 (C₁₇H₁₄O₇, 330.3 grams per mole), contain an additional oxygen atom incorporated into a six-membered lactone ring system [15] [33]. This structural modification results in different fluorescence properties, with G-group aflatoxins exhibiting green fluorescence under ultraviolet light compared to the blue fluorescence characteristic of B-group aflatoxins [8] [15].

Biosynthetic pathway studies have revealed that aflatoxin B1 and aflatoxin B2 can arise independently through branched biosynthetic routes rather than through direct interconversion [16] [18]. Aflatoxin B2 formation involves the reduction of dihydrosterigmatocystin, while aflatoxin B1 synthesis proceeds through sterigmatocystin as an intermediate [16] [32]. This independent biosynthetic origin explains the structural differences and the ability of certain fungal strains to produce aflatoxin B2 as the predominant metabolite [16] [18].

| Aflatoxin Type | Molecular Formula | Molecular Weight (g/mol) | Ring System | Fluorescence Color |

|---|---|---|---|---|

| Aflatoxin B1 | C₁₇H₁₂O₆ | 312.3 | Cyclopentenone (unsaturated) | Blue [15] |

| Aflatoxin B2 | C₁₇H₁₄O₆ | 314.3 | Cyclopentanone (saturated) | Blue [15] |

| Aflatoxin G1 | C₁₇H₁₂O₇ | 328.3 | Lactone + cyclopentenone | Green [15] |

| Aflatoxin G2 | C₁₇H₁₄O₇ | 330.3 | Lactone + cyclopentanone | Green [15] |

Aspergillus flavus

Aspergillus flavus represents the primary fungal species responsible for aflatoxin B2 production in agricultural commodities worldwide [1] [2] [3]. This ubiquitous soil-dwelling fungus demonstrates remarkable adaptability to diverse environmental conditions and serves as the most commonly encountered aflatoxin-producing species in field conditions [4] [5]. Aspergillus flavus exhibits a distinctive characteristic in that it produces exclusively B-group aflatoxins, specifically aflatoxin B1 and aflatoxin B2, while lacking the enzymatic machinery necessary for G-group aflatoxin synthesis [1] [3] [6].

Research investigations have documented significant variation in aflatoxin B2 production capabilities among different Aspergillus flavus strains [1] [7]. Field studies conducted across multiple geographic regions have demonstrated that approximately 37% of Aspergillus flavus isolates possess aflatoxigenic potential, with production levels ranging from undetectable to 10,329 micrograms per kilogram for aflatoxin B2 specifically [1]. The mean production yield among aflatoxigenic strains has been recorded at 1,968 micrograms per kilogram for aflatoxin B2, representing substantially lower concentrations compared to aflatoxin B1 production by the same organisms [1].

The morphological classification of Aspergillus flavus into Large (L) and Small (S) strain variants demonstrates differential aflatoxin production patterns [3] [8]. Both morphological variants retain the capacity for aflatoxin B1 and B2 synthesis, though S strains typically exhibit higher toxin production rates per unit biomass [8]. The geographic distribution of aflatoxigenic Aspergillus flavus strains shows pronounced regional variation, with higher prevalence rates documented in subtropical and tropical climatic zones between latitudes 16° and 35° [5].

Aspergillus parasiticus

Aspergillus parasiticus functions as the model organism for aflatoxin biosynthesis research and represents the most comprehensively studied aflatoxin-producing species [9] [10] [11]. Unlike Aspergillus flavus, Aspergillus parasiticus demonstrates the capacity to synthesize all four major aflatoxin types: aflatoxin B1, aflatoxin B2, aflatoxin G1, and aflatoxin G2 [9] [12] [10]. This broader biosynthetic capability results from the presence of additional enzymatic components within the aflatoxin gene cluster, particularly genes encoding cytochrome P450 monooxygenases, aryl alcohol dehydrogenases, and oxidases required for G-group aflatoxin formation [9] [6].

The aflatoxin gene cluster organization in Aspergillus parasiticus spans approximately 70 kilobases and contains 25 identified genes responsible for the complete aflatoxin biosynthetic pathway [9] [13]. Molecular analysis reveals 90-99% homology between aflatoxin cluster genes in Aspergillus parasiticus and Aspergillus flavus, with the primary differences concentrated in genes responsible for G-group aflatoxin synthesis [9]. The aflU, aflF, and nadA genes, encoding cytochrome P450 monooxygenase, aryl alcohol dehydrogenase, and oxidase respectively, represent the key genetic determinants distinguishing Aspergillus parasiticus from Aspergillus flavus [9].

Aspergillus parasiticus demonstrates consistent aflatoxigenic behavior, with nearly all field isolates exhibiting toxin production capability under appropriate environmental conditions [14] [8]. The species shows particular adaptation to peanut and maize substrates, where it commonly causes contamination during both pre-harvest and post-harvest phases [5] [15]. Laboratory investigations have established Aspergillus parasiticus as the preferred experimental system for elucidating aflatoxin biosynthetic mechanisms due to its reliable toxin production and genetic tractability [9] [16].

Other Producing Species

Beyond the primary aflatoxin B2 producers, numerous other Aspergillus species demonstrate varying degrees of aflatoxin B2 biosynthetic capability [5] [15] [17]. Aspergillus nomius represents a significant secondary producer, capable of synthesizing all four major aflatoxin types including aflatoxin B2 [5] [15] [17]. This species exhibits particular prevalence in wheat and Brazil nut contamination scenarios and demonstrates geographic distribution patterns similar to other aflatoxigenic Aspergilli [17].

Aspergillus pseudotamarii has been identified as a cereals and soil-associated species with confirmed aflatoxin B1 and B2 production capability [5] [15]. Phylogenetic analysis places this species within the Aspergillus section Flavi, sharing significant genetic homology with other aflatoxin-producing members of this taxonomic group [17]. The species demonstrates particular adaptation to cereal substrates and contributes to mycotoxin contamination in stored grain systems [5].

Additional species documented to produce aflatoxin B2 include Aspergillus bombycis, Aspergillus parvisclerotigenus, Aspergillus toxicarius, and Aspergillus minisclerotigenes [5] [15]. These species typically exhibit more restricted geographic distributions and substrate preferences compared to the primary producers [5]. Aspergillus ochraceoroseus, Aspergillus rambellii, and members of the Emericella genus, including Emericella astellata and Emericella venezuelensis, represent additional confirmed aflatoxin B2 producers with specialized ecological niches [5] [15].

The diversity of aflatoxin B2-producing species reflects the evolutionary conservation of the biosynthetic pathway across multiple lineages within Aspergillus section Flavi [17]. Recent taxonomic revisions have identified 22 species within this section, with polyphasic approaches utilizing morphological, chemical, and molecular data revealing complex evolutionary relationships among aflatoxigenic taxa [17].

Biosynthetic Pathway

Precursors and Intermediates

The aflatoxin B2 biosynthetic pathway represents a complex polyketide synthesis route involving at least 27 enzymatic reactions and numerous stable intermediates [9] [16]. The pathway originates from primary metabolic precursors, specifically acetyl-coenzyme A and malonyl-coenzyme A, which undergo condensation reactions catalyzed by fatty acid synthase and polyketide synthase enzyme complexes [9] [18] [13]. These initial steps generate the foundational polyketide backbone that serves as the structural framework for all subsequent transformations leading to aflatoxin B2 formation [16].

Norsolorinic acid represents the first stable intermediate in the pathway, formed through the action of polyketide synthase on acetate-derived precursors [9] [13]. This anthraquinone derivative undergoes sequential reduction and hydroxylation reactions to produce averantin, which serves as the branch point for multiple pathway derivatives [13]. The conversion of averantin to hydroxyaverantin, catalyzed by cytochrome P450 monooxygenase, introduces critical hydroxyl functionalities that enable subsequent ring closure reactions [9] [13].

The pathway progression continues through averufin formation via alcohol dehydrogenase action, followed by oxidation to versiconal hemiacetal acetate [13]. Hydrolysis of the acetate ester by specific esterase enzymes produces versiconal, which undergoes further oxidative transformations to generate versicolorin A [9] [13]. This intermediate represents a crucial branch point where the pathway diverges toward either sterigmatocystin or dihydrosterigmatocystin formation [10] [16] [19].

Sterigmatocystin and dihydrosterigmatocystin function as the immediate precursors to the terminal aflatoxin structures [10] [16] [19]. The formation of dihydrosterigmatocystin occurs through reduction of the double bond present in sterigmatocystin, creating a saturated furan ring system that ultimately determines the structural distinction between aflatoxin B1 and aflatoxin B2 [10] [19]. This reduction reaction represents the key determinant of whether the biosynthetic flux proceeds toward B1 or B2 aflatoxin formation [20] [19].

Enzymatic Mechanisms

The terminal steps of aflatoxin B2 biosynthesis involve two sequential enzymatic transformations that convert dihydrosterigmatocystin to the final mycotoxin product [21] [20] [13]. The first transformation involves O-methylation of dihydrosterigmatocystin by specific methyltransferase enzymes to produce dihydro-O-methylsterigmatocystin [20] [13] [22]. This methylation reaction requires S-adenosyl methionine as the methyl donor and demonstrates high substrate specificity for the dihydrosterigmatocystin precursor [22].

Two distinct O-methyltransferases participate in aflatoxin biosynthesis, designated as O-methyltransferase A and O-methyltransferase B [13] [22]. O-methyltransferase A, encoded by the aflP gene, demonstrates broad substrate specificity and catalyzes the methylation of both sterigmatocystin to O-methylsterigmatocystin and dihydrosterigmatocystin to dihydro-O-methylsterigmatocystin [13] [22]. O-methyltransferase B, encoded by aflO, exhibits more restricted substrate preferences and primarily functions in earlier pathway steps [13] [22].

The final enzymatic transformation converting dihydro-O-methylsterigmatocystin to aflatoxin B2 involves a cytochrome P450-mediated oxidoreductase reaction [23] [13] [24]. The responsible enzyme, designated AflQ or OrdA, demonstrates dual substrate specificity, converting both O-methylsterigmatocystin to aflatoxin B1 and dihydro-O-methylsterigmatocystin to aflatoxin B2 [23] [13] [24]. This enzyme requires nicotinamide adenine dinucleotide phosphate as a cofactor and exhibits Michaelis-Menten kinetics with distinct kinetic parameters for each substrate [21] [23].

Substrate competition experiments have revealed that O-methylsterigmatocystin serves as the preferred substrate for the oxidoreductase enzyme, with a Km value of 1.2 micromolar compared to 13.4 micromolar for dihydro-O-methylsterigmatocystin [21]. This kinetic preference contributes to the typically lower production levels of aflatoxin B2 compared to aflatoxin B1 in most aflatoxigenic fungi [21]. The enzyme demonstrates absolute requirement for nicotinamide adenine dinucleotide phosphate and shows no activity in the presence of nicotinamide adenine dinucleotide [21].

Relationship to Aflatoxin B1 Synthesis

The biosynthetic relationship between aflatoxin B1 and aflatoxin B2 formation involves parallel pathways that diverge at the level of sterigmatocystin and dihydrosterigmatocystin precursors [21] [25] [19]. Enzymatic studies utilizing cell-free extracts and purified enzyme preparations have demonstrated that the same methyltransferase and oxidoreductase enzymes catalyze corresponding reactions in both pathways [21] [19]. This shared enzymatic machinery explains the coordinate regulation of aflatoxin B1 and B2 production observed in most aflatoxigenic fungi [19].

Substrate feeding experiments using blocked mutants of Aspergillus parasiticus have provided critical insights into the pathway relationships [26] [27] [19]. When dihydrosterigmatocystin or dihydro-O-methylsterigmatocystin were provided to mutant strains blocked early in the biosynthetic pathway, exclusive production of aflatoxin B2 and aflatoxin G2 occurred without detectable aflatoxin B1 formation [26] [27] [19]. Conversely, feeding sterigmatocystin or O-methylsterigmatocystin resulted in aflatoxin B1 and aflatoxin G1 production without aflatoxin B2 accumulation [27] [19].

Competitive inhibition studies have revealed complex interactions between the parallel pathways [21] [19]. When both sterigmatocystin and dihydrosterigmatocystin are present simultaneously, the conversion efficiency of each precursor is significantly reduced [19]. This competitive inhibition occurs at both the methyltransferase and oxidoreductase steps, suggesting that substrate availability and enzyme kinetics play crucial roles in determining the relative proportions of aflatoxin B1 and B2 produced [21] [19].

The discovery of additional intermediates, including the hydrated-vinyl ether analogue of O-methylsterigmatocystin designated HOMST, has revealed further complexity in the pathway relationships [26] [27]. This compound serves as an alternative precursor to aflatoxin B2 and can be converted to dihydro-O-methylsterigmatocystin by specific fungal strains [26] [27]. The identification of HOMST demonstrates that multiple biosynthetic routes may contribute to aflatoxin B2 formation under different physiological conditions [26] [27].

Genetic Regulation of Biosynthesis

The genetic regulation of aflatoxin B2 biosynthesis operates through a complex hierarchical system involving pathway-specific transcriptional regulators and global regulatory networks [9] [16] [11]. The primary regulatory control occurs through the coordinated action of two genes located within the aflatoxin gene cluster: aflR, encoding a zinc finger transcription factor, and aflS, encoding a transcriptional co-activator [9] [16] [11]. These regulatory genes function as the master controllers of the entire aflatoxin biosynthetic pathway, including the specific steps leading to aflatoxin B2 formation [11] [28].

The aflR gene encodes a Cys6Zn2 transcription factor belonging to the Gal4-type family, a structural motif unique to the fungal kingdom [16] [11]. This transcription factor recognizes specific palindromic DNA sequences, primarily the 5'-TCG(N5)CGA-3' motif, located in the promoter regions of aflatoxin biosynthetic genes [16] [11]. The AflR protein contains multiple functional domains, including a nuclear localization domain at the N-terminus that facilitates transport from the cytoplasm to the nucleus, and a DNA-binding domain that mediates specific interactions with target gene promoters [11].

The aflS gene produces a co-activator protein that works synergistically with AflR to enhance transcriptional activation of aflatoxin biosynthetic genes [9] [16] [11]. The AflS protein does not bind DNA directly but instead modulates AflR activity through protein-protein interactions [11]. The stoichiometric ratio between AflR and AflS proteins appears critical for optimal pathway activation, with the relative abundance of these regulatory factors determining the overall flux through the aflatoxin biosynthetic pathway [9] [11].

Transcriptomic analyses comparing wild-type and aflR-deficient strains have revealed that AflR regulates the expression of most genes within the aflatoxin cluster [11]. Notable exceptions include aflF, aflM, aflN, and nadA, which show AflR-independent expression patterns [11]. The coordinate regulation of biosynthetic genes ensures that all enzymatic activities required for aflatoxin B2 synthesis are available simultaneously, preventing the accumulation of potentially toxic intermediates [9] [16].

Environmental Factors Affecting Production

Temperature represents the most critical environmental parameter influencing aflatoxin B2 production by susceptible Aspergillus species [4] [5] [14]. Optimal aflatoxin B2 synthesis occurs within a narrow temperature range of 25-30°C, with production efficiency declining rapidly outside these boundaries [4] [14]. Temperatures below 15°C effectively inhibit aflatoxin biosynthesis, while temperatures exceeding 35°C similarly suppress toxin production [4] [5]. This temperature sensitivity reflects the thermal stability requirements of key biosynthetic enzymes, particularly the cytochrome P450 oxidoreductases responsible for terminal pathway steps [14].

Water activity serves as the second most influential environmental factor controlling aflatoxin B2 production [5] [15] [29]. Fungal growth and subsequent toxin synthesis require minimum water activity levels of 0.85, with optimal production occurring at water activity values approaching 0.99 [5] [15]. The relationship between water activity and aflatoxin production demonstrates threshold effects, with toxin synthesis completely inhibited at water activity levels below 0.70-0.75 [5]. These water requirements reflect the metabolic demands of the complex biosynthetic pathway and the cellular osmoregulatory mechanisms of aflatoxigenic fungi [15].

The pH tolerance range for aflatoxigenic Aspergillus species spans from 2 to 11.2, though optimal aflatoxin B2 production occurs under slightly acidic conditions [4] [15]. Extreme pH values, particularly highly alkaline conditions above pH 9, significantly reduce both fungal growth and toxin synthesis [4]. The pH sensitivity of aflatoxin production relates to the stability and activity of biosynthetic enzymes, many of which demonstrate optimal function under mildly acidic conditions [15].

Nutrient availability, particularly carbon and nitrogen source composition, significantly influences aflatoxin B2 production patterns [14] [29]. Simple carbohydrates, especially glucose and sucrose, enhance toxin synthesis, while complex carbohydrates may suppress production [14]. Nitrogen limitation typically stimulates aflatoxin biosynthesis, creating a metabolic stress condition that favors secondary metabolite production over primary growth [14] [29]. The carbon-to-nitrogen ratio in the substrate represents a critical determinant of the balance between fungal biomass accumulation and toxin synthesis [29].

Metabolic Fate and Biotransformation

The metabolic fate of aflatoxin B2 in mammalian systems involves complex biotransformation processes primarily occurring in hepatic tissues [30] [31] [32]. Following absorption from the gastrointestinal tract, aflatoxin B2 undergoes Phase I metabolism mediated by cytochrome P450 enzyme systems [30] [31] [32]. The primary metabolic transformations include hydroxylation, O-demethylation, and epoxidation reactions, though the extent and nature of these reactions vary significantly among different animal species [30] [31].

Duck liver demonstrates exceptional metabolic activity toward aflatoxin B2, converting 40-80% of administered substrate within 30 minutes of incubation [30] [31]. This high metabolic rate results from the unique ability of duck hepatic enzymes to convert aflatoxin B2 to aflatoxin B1 through a 2,3-desaturation reaction [30] [32]. The conversion to aflatoxin B1 represents a bioactivation process that significantly increases the toxic potential of the original compound, as aflatoxin B1 undergoes subsequent epoxidation to highly reactive intermediates [30] [32].

In contrast to duck liver, mammalian tissues from rodents and humans demonstrate markedly lower aflatoxin B2 metabolic activity [30] [31]. Rat, mouse, and human liver preparations metabolize less than 6% of aflatoxin B2 substrate under equivalent incubation conditions [30] [31]. The limited metabolic conversion in these species results primarily in the formation of aflatoxin Q2 and aflatoxin P2, representing hydroxylated and demethylated metabolites respectively [30] [31]. These metabolic products demonstrate substantially reduced toxic potential compared to the parent compound [30] [32].

The absence of significant aflatoxin B2 to aflatoxin B1 conversion in humans and rodents contributes to the reduced carcinogenic potential of aflatoxin B2 compared to aflatoxin B1 [32]. The carcinogenic potency of aflatoxin B2 in these species is approximately 150-fold lower than that of aflatoxin B1, largely attributable to the lack of bioactivation through desaturation mechanisms [32]. This species-specific metabolic difference explains the variable sensitivity to aflatoxin B2 toxicity observed across different animal models [30] [32].

Physical Description

Color/Form

Colorless to pale yellow crystals

Crystals from chloroform and pentane

Yellow crystals with blue fluorescence

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

UNII

GHS Hazard Statements

H300+H310+H330 (33.33%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds.

The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species.

Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

A study was conducted to determine aflatoxin levels in the tissues of broiler chickens that had been fed a diet containing 2057 micrograms aflatoxin B1 and 1323 micrograms aflatoxin B2/kg for 35 days. Results showed that aflatoxins were deposited in all tissues. The highest levels of aflatoxins were present in the gizzards, livers and kidneys. There was evidence that the high levels of aflatoxins B1 and B2 in the gizzards might have been caused by contamination by the gizzard contents during the slaughtering process. After feeding the aflatoxin-contaminated diet for 35 days, mean values for the combined aflatoxins were less than 3 micrograms/kg of tissue. Four days after withdrawal of the aflatoxin-contaminated ration, there were no detectable amounts of aflatoxins in any of the tissues. The results indicate that broiler chickens rapidly clear aflatoxins from their tissues once they are transferred to an aflatoxin-free diet.

To evaluate the rate at which the four main aflatoxins (aflatoxins B1, B2, G1 and G2) are able to cross the luminal membrane of the rat small intestine, a study about intestinal absorption kinetics of these mycotoxins has been made. In situ results obtained showed that the absorption of aflatoxins in rat small intestine is a very fast process that follows first-order kinetics, with an absorption rate constant (ka) of 5.84 +/- 0.05 (aflatoxin B1), 4.06 +/- 0.09 (aflatoxin B2), 2.09 +/- 0.03 (aflatoxin G1) and 1.58 +/- 0.04 (aflatoxin G2) h-1, respectively.

Metabolism Metabolites

Metabolism of aflatoxin b2 by postmitochondrial supernatant fractions of duck, rat, mouse & human livers was studied in an in vitro system. Postmitochondrial supernatant from duck equivalent to 0.2 g whole liver metabolized 40-80% of the initial substrate in 30 min, compared to less than 6% for other species. Among several metabolites formed by duck liver, aflatoxin b1 was produced in amt equivalent to 2-8% of the initial substrate, & metabolites having chromatographic properties postulated for aflatoxicols 1 & 2 & aflatoxins m1 & m2 were also formed in small amounts. The greater susceptibility of duck liver to the toxicity of aflatoxin b2 may be attributable to its ability to form aflatoxin b1, which could be activated through further metabolism.

Aflatoxin b2 admin iv to rats was rapidly metabolized to 7 groups of metabolites, 6 of which were excreted in the bile. Aflatoxin b2 was hydroxylated at the 2- & 4-positions. Bile from rats given aflatoxin b2 contained 2 glucuronides.

Wikipedia

Methods of Manufacturing

General Manufacturing Information

A mutant of Aspergillus flavus having a high and relatively stable aflatoxin B2/B1 ratio was recovered after treatment with nitrosoguanidine

A strain of Aspergillus flavus isolated from ground black pepper produced only aflatoxin B2 on several natural substrates.

The 8,9-dihydro derivative of aflatoxin B1.

Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.

Analytic Laboratory Methods

A device is described for detecting aflatoxin corn contamination utilizing UV light.

Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.

A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.

For more Analytic Laboratory Methods (Complete) data for AFLATOXIN B2 (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Storage Conditions

Stability Shelf Life

Dates

Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)

Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)

Shantha, T., et al., Nat. Toxins, 7, 175 (1999)